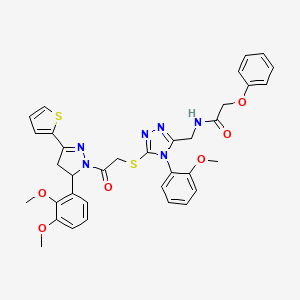

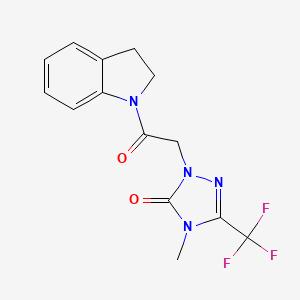

![molecular formula C20H19N3O4S B2549031 3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 780792-90-7](/img/structure/B2549031.png)

3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a quinoline derivative . Quinoline derivatives have been found to have various biological activities .

Synthesis Analysis

The synthesis of quinoline and its analogues has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, the Combes/Conrad–Limpach reaction is a well-known classical synthesis protocol used for the construction of the principal quinoline scaffold . This reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis

Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of “3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” can be confirmed chemically by its preparations with other pathways and its spectral data .Chemical Reactions Analysis

Quinoline derivatives have been synthesized and characterized by analytical and spectrometrical methods . The newly synthesized quinoline derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans .Aplicaciones Científicas De Investigación

PDK1 Inhibitors

This compound has been used in the design and synthesis of a library of 3-amino-1,2,4-triazine derivatives . These derivatives have been characterized for their PDK inhibitory activity using in silico, in vitro, and in vivo assays . Biochemical screenings showed that all synthesized compounds are potent and subtype-selective inhibitors of PDK .

Anticancer Drug Research

The compound can be used as NF-κB inhibitors , which could be useful in anticancer drug research . It has shown potential in the treatment of highly aggressive pancreatic ductal adenocarcinoma .

Treatment of Metabolic Diseases

Retinoid nuclear modulators, which are important agents for the treatment of metabolic diseases, can be developed from this compound .

Treatment of Immunological Diseases

The compound can also be used in the development of treatments for immunological diseases .

Neuroinflammation Treatment

Lipopolysaccharide (LPS)-induced inflammatory mediators derived from this compound might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

Antiulcer Effects

At effective antiulcer doses, this compound produced a sustained increase in gastric mucosal blood flow in conscious, restrained rats .

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Synthesis of Biologically and Pharmaceutically Important Compounds

The compound can be used in the synthesis of biologically and pharmaceutically important compounds . The method worked nicely with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .

Propiedades

IUPAC Name |

3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-26-10-6-7-14(16(8-10)27-2)22-19(25)18-17(21)12-9-11-13(23-20(12)28-18)4-3-5-15(11)24/h6-9H,3-5,21H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORGVRDUPXTLQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

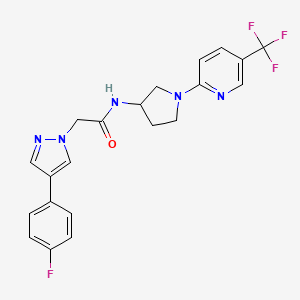

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2548949.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2548950.png)

![2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one](/img/structure/B2548952.png)

![2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine](/img/structure/B2548954.png)

![2-[(2-Methylphenyl)methyl]butanoic acid](/img/structure/B2548957.png)

![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2548958.png)

![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)

![4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2548966.png)

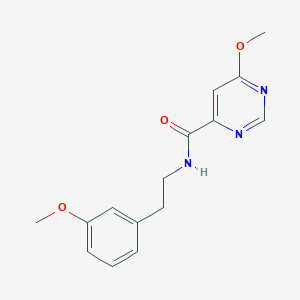

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2548971.png)